4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate diketone and an amine under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the pyrrol-2-one core with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butoxyphenyl Group: This can be done via a nucleophilic substitution reaction where the butoxyphenyl group is introduced using a suitable leaving group.
Addition of the Methylphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the pyrrol-2-one core can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of multiple functional groups allows for the design of analogs with improved efficacy and reduced side effects.
Industry
In the materials science industry, this compound could be used in the development of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material synthesis.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The sulfonyl and hydroxyl groups may play a crucial role in binding to the active sites of proteins, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-5-phenyl-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the butoxy group, which may affect its solubility and reactivity.
4-(benzenesulfonyl)-5-(3-methoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methoxy group instead of a butoxy group, potentially altering its electronic properties and reactivity.
4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the butoxy group in 4-(benzenesulfonyl)-5-(3-butoxyphenyl)-3-hydroxy-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds, potentially enhancing its solubility in organic solvents and affecting its reactivity. The combination of functional groups in this compound provides a unique set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C27H27NO5S |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-(3-butoxyphenyl)-4-hydroxy-1-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H27NO5S/c1-3-4-17-33-22-10-8-9-20(18-22)24-26(34(31,32)23-11-6-5-7-12-23)25(29)27(30)28(24)21-15-13-19(2)14-16-21/h5-16,18,24,29H,3-4,17H2,1-2H3 |
InChI Key |
VKBBGJMHCVSPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C)O)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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